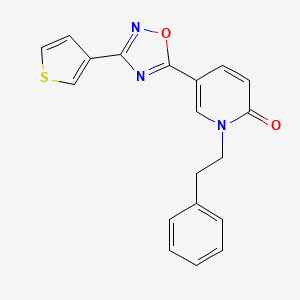

1-phenethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-(2-phenylethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-17-7-6-15(12-22(17)10-8-14-4-2-1-3-5-14)19-20-18(21-24-19)16-9-11-25-13-16/h1-7,9,11-13H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTWUNAYCYIJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-phenethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel organic molecule characterized by its unique structural components, including a pyridine ring, a thiophene moiety, and a 1,2,4-oxadiazole unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H15N3O2S

- Molecular Weight : 349.41 g/mol

- IUPAC Name : 1-(2-phenylethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. Compounds containing this heterocycle have shown effectiveness against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 1 | HeLa | 92.4 |

| 2 | CaCo-2 | 85.0 |

| 3 | A549 | 78.5 |

These findings suggest that the incorporation of the oxadiazole unit enhances the antiproliferative activity against tumor cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs) .

- Induction of Apoptosis : Evidence suggests that oxadiazole derivatives can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and activating caspases .

- Cell Cycle Arrest : The compound may interfere with the cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to G1 or G2/M phase arrest .

Study on Antitumor Activity

A study conducted on various oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study reported IC50 values ranging from 4.37 µM to 8.03 µM against HepG2 and A549 cell lines .

In Vivo Studies

In vivo studies using murine models have shown that compounds with similar structures can significantly reduce tumor size without causing severe toxicity to normal tissues. These findings underscore the therapeutic potential of this class of compounds in cancer treatment .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds incorporating oxadiazole moieties have shown inhibitory effects on various cancer cell lines, including HeLa cervical carcinoma and MCF-7 breast cancer cells. In one study, several derivatives demonstrated significant cytotoxicity against these cell lines, suggesting that modifications to the oxadiazole group can enhance activity against specific cancer types .

Antimicrobial Properties

The incorporation of thiophene and oxadiazole groups has been associated with antimicrobial activity. Research indicates that compounds similar to 1-phenethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exhibit effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies have shown that derivatives with similar structural characteristics can inhibit the growth of fungi such as Candida albicans. The presence of the thiophene ring enhances the compound's ability to penetrate fungal cell membranes, thereby increasing its efficacy .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound may bind effectively to enzymes involved in cancer cell proliferation and microbial resistance mechanisms. This binding affinity is crucial for understanding how structural modifications can lead to improved therapeutic profiles .

Case Studies

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is synthesized via cyclization of thioamide intermediates. For example:

-

Hydrazide-CS₂ Cyclization : A substituted hydrazide (e.g., 3-(thiophen-3-yl)acrylohydrazide) reacts with CS₂ under alkaline reflux (KOH/EtOH, 24 h) to form the 1,2,4-oxadiazole-thiol intermediate. Acidification yields the oxadiazole core .

-

TBTU-Mediated Activation : Carbodiimide coupling reagents like TBTU facilitate cyclodehydration of acylthiosemicarbazides, forming 2,5-disubstituted oxadiazoles in high yields (70–92%) .

Example Reaction:

Pyridinone Functionalization

The pyridin-2(1H)-one ring is alkylated with phenethyl bromide via nucleophilic substitution:

-

Alkylation : The pyridinone nitrogen reacts with phenethyl bromide in DMF/LiH, yielding the phenethyl-substituted product .

Nucleophilic Substitution

The oxadiazole ring exhibits limited reactivity due to electron-withdrawing effects, but the thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, nitration) .

Cross-Coupling Reactions

-

Buchwald-Hartwig Amination : The pyridinone’s aryl halide derivatives participate in Pd-catalyzed C–N bond formation .

-

Sonogashira Coupling : Alkynylation of halogenated oxadiazole-thiophene derivatives .

Stability Under Acidic/Basic Conditions

-

Oxadiazole Stability : Resists hydrolysis under mild acidic/basic conditions but decomposes in concentrated HCl or NaOH at elevated temperatures .

-

Pyridinone Lactam : Stable under physiological conditions but hydrolyzes in strong acids (e.g., H₂SO₄) to yield carboxylic acid derivatives .

Key Reaction Data

Degradation Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous pyridin-2(1H)-one derivatives reported in the literature:

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Key Comparative Insights

Substituent Effects on Lipophilicity and Solubility The phenethyl group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility. Thiophene vs. pyrazine: The sulfur atom in thiophene enhances hydrophobic interactions, while pyrazine’s nitrogen atoms improve solubility and hydrogen-bonding capacity .

Electronic and Steric Influences

- Thiophen-3-yl vs. thiophen-2-yl : The 3-position substitution on thiophene may alter steric interactions in binding pockets compared to 2-position analogs .

- Fluorine in increases electronegativity and resistance to oxidative metabolism, whereas ethoxy groups (e.g., in ) introduce steric bulk that may hinder target engagement .

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods in , involving SN2 alkylation (phenethyl addition) and Huisgen cyclization for oxadiazole formation. Comparatively, dual oxadiazole derivatives (e.g., ) require multi-step orthogonal protection strategies, increasing synthetic complexity .

Biological Activity Predictions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-phenethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of heterocyclic compounds like this typically involves cyclization reactions. For example, 1,2,4-oxadiazole rings are often formed via condensation of amidoximes with carboxylic acid derivatives under reflux conditions. Optimization may involve adjusting solvents (e.g., DMF or THF), catalysts (e.g., HATU or EDCI), and temperature (80–120°C). Reaction progress can be monitored via TLC or HPLC. Similar protocols for thiophene-containing oxadiazoles emphasize protecting-group strategies to prevent undesired side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of phenethyl, pyridinone, and thiophene moieties. For example, the pyridinone ring typically shows a carbonyl carbon signal at ~165–170 ppm in -NMR.

- HPLC : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) to assess purity. A gradient of acetonitrile/water (0.1% TFA) is effective for resolving polar impurities.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] peak).

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1680 cm) .

Q. What are the key considerations for ensuring the compound’s stability under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at –20°C in airtight containers to prevent degradation. Thermogravimetric analysis (TGA) can identify decomposition temperatures.

- Light Sensitivity : Use amber vials if UV-Vis spectroscopy indicates photodegradation.

- Humidity : Dynamic vapor sorption (DVS) tests determine hygroscopicity. Desiccants like silica gel are recommended for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., thiophene vs. phenyl groups) and evaluate changes in bioactivity.

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition). For example, replace the oxadiazole ring with triazoles to assess its role in binding.

- Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s biological activity and toxicity?

- Methodological Answer :

- In Vitro : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., fluorescence-based assays). Include positive controls (e.g., known inhibitors) and dose-response curves (IC determination).

- In Vivo : For toxicity, follow OECD guidelines (e.g., acute oral toxicity in rodents). Pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) require ethical approval and standardized protocols .

Q. How can computational methods like molecular docking or QSAR models predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with crystallographic data if available.

- QSAR : Generate 3D descriptors (e.g., electrostatic potential maps) and apply machine learning models (e.g., random forests) to predict activity. Cross-validate with experimental data to ensure reliability .

Q. What strategies resolve contradictions in biological activity data reported across different studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify confounding variables (e.g., assay conditions).

- Standardization : Replicate experiments using harmonized protocols (e.g., identical cell lines, reagent batches).

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm the compound’s mode of action .

Q. How should environmental fate and ecotoxicological impacts be assessed for this compound?

- Methodological Answer :

- Degradation Studies : Test hydrolysis (pH 4–9), photolysis (UV light), and biodegradation (OECD 301B).

- Ecotoxicology : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) to assess aquatic toxicity.

- Bioaccumulation : Measure logK (octanol-water partition coefficient) to estimate persistence .

Tables for Key Data

Table 1: Recommended Analytical Methods

| Parameter | Method | Conditions/Notes | Reference |

|---|---|---|---|

| Purity | Reverse-phase HPLC | C18 column, acetonitrile/water gradient | |

| Molecular Formula | HRMS | [M+H] with <5 ppm error | |

| Thermal Stability | TGA | Heating rate: 10°C/min in N |

Table 2: Stability Testing Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.